molecular formula C17H16N2O2S B277056 N-(2,3-dimethylphenyl)quinoline-8-sulfonamide

N-(2,3-dimethylphenyl)quinoline-8-sulfonamide

Cat. No.: B277056
M. Wt: 312.4 g/mol
InChI Key: UDJQGDDDOQDHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)quinoline-8-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics This compound features a quinoline ring system, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1, and a sulfonamide group attached to the 8th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)quinoline-8-sulfonamide typically involves the reaction of 8-aminoquinoline with 2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

  • Dissolve 8-aminoquinoline in dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add 2,3-dimethylbenzenesulfonyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)quinoline-8-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. Additionally, the quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)quinoline-8-sulfonamide
  • N-(3,4-dimethylphenyl)-8-quinolinesulfonamide
  • N-(3,5-dimethylphenyl)-8-quinolinesulfonamide

Uniqueness

This compound is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the sulfonamide group at the 8th position of the quinoline ring also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)quinoline-8-sulfonamide

InChI

InChI=1S/C17H16N2O2S/c1-12-6-3-9-15(13(12)2)19-22(20,21)16-10-4-7-14-8-5-11-18-17(14)16/h3-11,19H,1-2H3

InChI Key

UDJQGDDDOQDHFT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C

Origin of Product

United States

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